molecular formula C18H13N3OS B13995097 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Cat. No.: B13995097
M. Wt: 319.4 g/mol
InChI Key: YURSTMZQCGYFHR-UHFFFAOYSA-N
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Description

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is a complex organic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide typically involves the formation of the imidazo[2,1-b][1,3]thiazole core followed by the attachment of the benzamide moiety. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with an α-haloketone can yield the imidazo[2,1-b][1,3]thiazole core.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Molecular docking studies have shown that it can form stable complexes with target proteins, leading to its biological effects .

Comparison with Similar Compounds

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives:

List of Similar Compounds

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

InChI

InChI=1S/C18H13N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h1-12H,(H,19,22)

InChI Key

YURSTMZQCGYFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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